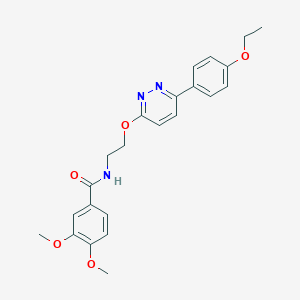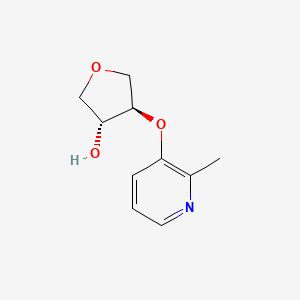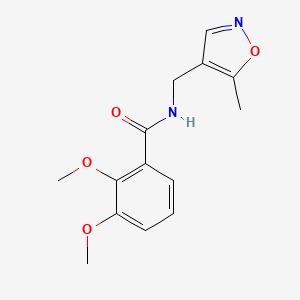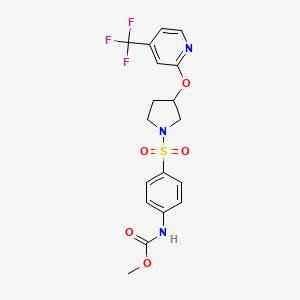
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group attached to a phenyl ring, which can enhance the molecule’s lipophilicity and metabolic stability . The compound also has an amide group and a carboxylic acid group, which could be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, phenyl ring, and trifluoromethyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amide and carboxylic acid groups are reactive and could participate in condensation or hydrolysis reactions. The piperazine ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and carboxylic acid groups could enhance the compound’s water solubility .Applications De Recherche Scientifique
PPARgamma Agonists Development
Researchers have focused on the structural modification of phenyl alkyl ether moieties, including the use of 4-methylpiperazine, to develop potent and selective PPARgamma agonists. Such modifications aim to enhance aqueous solubility and improve pharmacological properties, highlighting the importance of these compounds in therapeutic applications (J. Collins et al., 1998).
Synthesis of Ligands for CNS Receptors
Innovative synthetic routes starting from the proteinogenic amino acid (S)-serine have led to the creation of 4-substituted-(1-benzylpiperazin-2-yl)methanols, which exhibit promising interactions with central nervous system receptors, particularly σ1-receptors. This research underscores the potential of such compounds in the development of CNS-targeted therapies (Stephan Beduerftig et al., 2001).
Macrocyclic Peptide Synthesis
The synthesis of novel dipeptides, including those derived from 4-methylpiperazine, for use as units in cyclic peptides, demonstrates the versatility of these compounds in creating potential therapeutic agents with specific molecular structures for targeted biological activities (T. Yamashita et al., 2009).
Tuberculostatic Activity
Compounds synthesized from phenylpiperazineacetic hydrazides have been evaluated for their tuberculostatic activity, offering insights into the design of novel therapeutics for tuberculosis treatment. This research highlights the bioactivity of piperazine derivatives against mycobacterial infections (H. Foks et al., 2004).
Anticancer Compound Metabolism
The study of the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile through high-performance liquid chromatography/electrospray ionization tandem mass spectrometry reveals the complex biotransformation processes of potential anticancer agents, providing crucial information for drug development (Xiaomei Jiang et al., 2007).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for certain neurotransmitter receptors . The trifluoromethyl group can enhance the molecule’s ability to bind to its target .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-21-5-7-22(8-6-21)13(15(24)25)10-14(23)20-12-4-2-3-11(9-12)16(17,18)19/h2-4,9,13H,5-8,10H2,1H3,(H,20,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAXHMGABNMNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2691963.png)
![N-(1,3-benzodioxol-5-yl)-4-[[(3-chlorophenyl)sulfonylamino]methyl]benzamide](/img/structure/B2691964.png)
![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2691973.png)


![4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691979.png)
![3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2691980.png)

![2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide](/img/structure/B2691982.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)